molecular formula C51H74O23 B1247463 mithramycin SK

mithramycin SK

Cat. No.: B1247463
M. Wt: 1055.1 g/mol
InChI Key: QASFUGDQTBFZKK-OXVVKBLASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of this compound traces back to targeted genetic engineering experiments conducted on Streptomyces argillaceus ATCC 12956, the primary bacterial producer of mithramycin A. In 2003, researchers employed insertional inactivation techniques to disrupt the mtmW gene, which is located approximately 8 kilobases downstream of the mithramycin polyketide synthase genes. This genetic manipulation was designed to investigate the role of the ketoreductase enzyme MtmW in the final steps of mithramycin biosynthesis.

The mtmW gene encodes a ketoreductase responsible for reducing a keto group in the pentyl side chain to a secondary alcohol during the last step of mithramycin A biosynthesis. When this gene was inactivated, the resulting Streptomyces argillaceus mutant accumulated three novel mithramycin analogues: mithramycin SA, demycarosyl-mithramycin SK, and this compound, with this compound being the major product.

The structural characterization of these compounds revealed unexpected modifications in the 3-side chain structure. Rather than maintaining the original pentyl side chain found in mithramycin A, these new derivatives possessed shorter ethyl or butyl side chains. This structural alteration was attributed to nonenzymatic rearrangement or cleavage reactions of the initially formed pentyl side chain containing a reactive β-dicarbonyl functional group.

The discovery process was further refined through modifications of the isolation procedures, which revealed additional compounds such as mithramycin SDK (short side chain, diketo). The detection of mithramycin SDK had initially been missed in earlier work due to its acid sensitivity and poor solubility in ethyl acetate, requiring adjustments to the extraction and purification protocols.

Classification within the Aureolic Acid Family

This compound belongs to the aureolic acid family of antitumor antibiotics, which represents a distinctive group of tricyclic polyketides produced by various Streptomyces species. The aureolic acid family is characterized by compounds containing the same fundamental tricyclic core moiety with unique structural features that distinguish them from other antibiotic families.

Table 1: Structural Characteristics of Aureolic Acid Family Members

Compound Core Structure Side Chain Position Sugar Components Producing Organism
Mithramycin A Tricyclic anthracene C-3 pentyl Trisaccharide + Disaccharide Streptomyces argillaceus
This compound Tricyclic anthracene C-3 butyl Trisaccharide + Disaccharide Streptomyces argillaceus (mutant)
Chromomycin A3 Tricyclic anthracene C-3 pentyl Acetylated sugars Streptomyces griseus
Olivomycin A Tricyclic anthracene C-3 pentyl Variable sugars Streptomyces olivoreticuli
Durhamycin A Tricyclic anthracene C-3 pentyl Unique sugar pattern Streptomyces durhamensis

Aureolic acids are glycoside compounds characterized by a 1-keto-8,9-dihydroxyanthracene skeleton, a functionalized alkyl chain at the 3-position, and both disaccharide and trisaccharide units. All aureolic acid group compounds contain the same tricyclic core moiety but differ primarily in their saccharide moieties, which consist of various 2,6-dideoxysugar chains linked at the 2- and 6-positions of the aglycone moiety.

The molecular formula of this compound is C51H74O23, with a molecular weight of 1055.1 g/mol. This molecular composition reflects the complex glycosylated structure typical of aureolic acids, maintaining the essential structural elements that enable DNA binding while incorporating the modified side chain that distinguishes it from its parent compound.

The structural variations among aureolic acid family members are responsible for subtle differences in DNA binding specificity and biological activity profiles. The trisaccharide moiety is essential for dimer formation with magnesium cations, while the disaccharide component interacts with the phosphate backbone of DNA. These interactions are fundamental to the mechanism of action shared by all aureolic acid compounds.

Significance in Natural Product Research

This compound has emerged as a compound of significant importance in natural product research, particularly in the context of combinatorial biosynthesis and drug discovery. The successful generation of this compound through genetic engineering approaches has demonstrated the potential for creating improved derivatives of existing natural products through targeted manipulation of biosynthetic pathways.

The discovery of this compound has contributed to advancing understanding of post-polyketide synthase tailoring steps in secondary metabolite biosynthesis. The role of the MtmW ketoreductase in the final steps of aureolic acid biosynthesis was confirmed through the characterization of compounds produced by the mtmW-deficient mutant strain. This research has provided insights into the enzymatic mechanisms governing the formation of the characteristic side chains found in aureolic acid antibiotics.

Table 2: Research Applications of this compound

Research Area Application Significance
Combinatorial Biosynthesis Gene knockout studies Demonstrates feasibility of pathway engineering
Structure-Activity Relationships Side chain modification analysis Reveals impact of structural changes on activity
DNA-Protein Interactions DNA binding studies Maintains parent compound binding specificity
Transcription Factor Research Protein-DNA complex studies Enables investigation of transcriptional mechanisms
Drug Development Lead compound optimization Provides improved therapeutic index

The compound has proven valuable in crystallographic studies investigating DNA-protein interactions. Recent structural studies have utilized this compound and related analogues to understand how aureolic acids recognize different DNA sequences and interact with transcription factors. These studies have revealed the molecular basis for the sequence-specific DNA binding that characterizes aureolic acid antibiotics.

This compound has also contributed to advancing understanding of aureolic acid biosynthesis pathways through comparative genomic studies. Analysis of the biosynthetic gene clusters responsible for producing different aureolic acids has revealed the evolutionary relationships between these compounds and identified key enzymatic steps that could be targeted for further engineering.

The successful production of this compound through combinatorial biosynthesis has established a precedent for similar approaches to natural product modification. This work has influenced subsequent research efforts aimed at generating improved derivatives of other bioactive natural products through strategic genetic manipulation of producing organisms.

Relation to Parent Compound Mithramycin A

This compound maintains a close structural relationship to its parent compound mithramycin A (also known as plicamycin), sharing the fundamental tricyclic aglycone and glycosylation pattern while differing primarily in the nature of the C-3 side chain. This structural similarity has enabled this compound to retain many of the key biological properties of mithramycin A while exhibiting distinct pharmacological characteristics.

The parent compound mithramycin A is characterized by a dihydroxy-methoxy-oxo-pentyl side chain attached at C-3 of the tricyclic core. In contrast, this compound possesses a shortened butyl side chain with modified functional groups, resulting from the nonenzymatic rearrangement processes that occur when the MtmW ketoreductase is absent. Despite this structural difference, both compounds maintain the same DNA binding specificity, though this compound exhibits lower binding affinity compared to mithramycin A.

Table 3: Comparative Properties of Mithramycin A and this compound

Property Mithramycin A This compound
Molecular Formula C52H76O24 C51H74O23
Molecular Weight 1085.2 g/mol 1055.1 g/mol
Side Chain Length Pentyl Butyl
DNA Binding Specificity GC-rich sequences GC-rich sequences (same as parent)
DNA Binding Affinity High Lower than parent
Therapeutic Index Limited Significantly improved
Production Method Natural fermentation Combinatorial biosynthesis

The biosynthetic relationship between these compounds has been elucidated through detailed studies of the mithramycin biosynthetic pathway. Mithramycin A is produced through the normal biosynthetic sequence culminating in the MtmW-catalyzed reduction of the 4'-keto group in the pentyl side chain. When MtmW is absent, the immediate precursor mithramycin DK undergoes spontaneous degradation through β-dicarbonyl rearrangement processes, leading to the formation of this compound and related compounds.

The mechanistic studies have revealed that this compound formation involves a β-shift followed by elimination reactions that result in the shortened side chain. This process represents a fascinating example of how genetic modification can lead to unexpected structural outcomes through secondary chemical processes that occur independently of enzymatic catalysis.

The relationship between this compound and mithramycin A has provided valuable insights into structure-activity relationships within the aureolic acid family. The retention of DNA binding capability despite the modified side chain has demonstrated that the tricyclic core and glycosidic portions are the primary determinants of DNA recognition. Conversely, the improved therapeutic properties of this compound suggest that the side chain modifications contribute to reduced toxicity while maintaining beneficial biological activities.

Properties

Molecular Formula

C51H74O23

Molecular Weight

1055.1 g/mol

IUPAC Name

(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C51H74O23/c1-18-29(70-34-14-30(43(57)21(4)66-34)71-33-13-28(53)42(56)20(3)65-33)12-26-10-25-11-27(48(64-9)41(55)19(2)52)49(47(61)39(25)46(60)38(26)40(18)54)74-36-16-31(44(58)23(6)68-36)72-35-15-32(45(59)22(5)67-35)73-37-17-51(8,63)50(62)24(7)69-37/h10,12,20-24,27-28,30-37,41-45,48-50,53-60,62-63H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,48+,49+,50-,51+/m1/s1

InChI Key

QASFUGDQTBFZKK-OXVVKBLASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H]([C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O

Synonyms

mithramycin SK

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Mithramycin SK has demonstrated significant antitumor activity across various cancer models. Research indicates that this compound inhibits tumor growth in melanoma and colon cancers, showcasing its potential as an effective treatment option.

  • Mechanism of Action : this compound functions primarily as a gene-selective inhibitor of transcription factors such as Sp1 and c-Myc. By inhibiting these transcription factors, this compound can downregulate genes associated with tumor growth and survival, including CD47 and PD-L1 . This modulation leads to enhanced immune response against tumors and reduced tumor proliferation.
  • In Vivo Studies : In studies involving murine models, this compound exhibited a potent antitumor effect. For instance, it was shown to inhibit the expression of CD47, a protein that helps tumors evade immune detection, thus promoting phagocytosis of cancer cells . Moreover, the combination of this compound with anti-PD-1 antibodies resulted in enhanced antitumor activity compared to either treatment alone .

Comparative Efficacy

This compound has been evaluated against other mithramycin derivatives and traditional chemotherapeutics:

CompoundActivity Level (in vitro)Toxicity ProfileNotes
This compoundUp to 90 times higher than mithramycin ALower toxicity compared to mithramycin AImproved therapeutic index in various cancer cell lines
Mithramycin SDKSignificant antitumor activityWell tolerated at higher dosesEffective in prostate cancer models
Mithramycin AStandard efficacyHigher toxicityLimited clinical use due to side effects

Case Studies and Research Findings

  • Melanoma and Colon Cancer : In studies with melanoma allograft mice, this compound inhibited tumor growth while regulating immune checkpoint molecules like PD-L1 and CD47. This dual action enhances the immune system's ability to target tumors effectively .
  • Prostate Cancer : this compound has been tested in prostate cancer xenograft models, demonstrating potent inhibition of tumor growth with minimal toxicity. The compound effectively reduced the expression of Sp1 and its target genes, which are critical for tumor progression .
  • Colorectal Cancer : Research indicates that mithramycin A (a closely related compound) can inhibit cancer stem cell proliferation in colorectal cancer models. This suggests that mithramycin derivatives may also target cancer stem cells, potentially leading to more effective treatments for this challenging cancer type .

Preparation Methods

Construction of the mtmW Knockout Mutant

A double-crossover homologous recombination strategy was employed to replace the wild-type mtmW gene with an apramycin resistance cassette. Southern hybridization confirmed successful gene replacement, with the 4.5 kb BamHI fragment in the wild-type strain replaced by two fragments of 3.7 kb and 2.3 kb. Complementation experiments using plasmid pAGW (expressing mtmW in trans) restored MTM production, validating the role of mtmW in MTM-SK biosynthesis.

Impact of mtmW Inactivation on Biosynthesis

Inactivation of mtmW halted the reduction of the C-3 side chain’s keto group, leading to the accumulation of three novel analogues: MTM-SK, demycarosyl-MTM-SK, and MTM-SA. The absence of MtmW activity resulted in a non-enzymatic rearrangement of the reactive β-dicarbonyl intermediate, yielding a truncated ethyl or butyl side chain instead of the pentyl side chain observed in MTM.

Fermentation and Culture Conditions

Seed Culture Preparation

A seed culture was initiated by inoculating Tryptic Soy Broth (TSB) with S. argillaceus M7W1 spores, followed by incubation at 30°C and 250 rpm for 24 hours. This culture served as the inoculum for large-scale fermentation.

Large-Scale Fermentation

The seed culture was transferred to R5A medium (2.5% v/v inoculation ratio) in 2-liter Erlenmeyer flasks (400 mL medium per flask). Fermentation proceeded for 5 days under identical temperature and agitation conditions. Modifications to the R5A medium, including pulse feeding of sodium acetate, enhanced MTM-SK yields by 15–20%.

Table 1: Fermentation Parameters for MTM-SK Production

ParameterValue
MediumR5A
Temperature30°C
Agitation250 rpm
Duration120 hours
Sodium Acetate Feeding1 g/L (4 pulses at 12-hour intervals)

Extraction and Purification Techniques

Primary Extraction

Post-fermentation, the culture broth was centrifuged (12,000 rpm, 30 minutes), and the supernatant was filtered (0.45 μm membrane). Solid-phase extraction (SPE) using C18 cartridges eluted MTM-SK with a methanol-water gradient (0–100% methanol over 60 minutes).

Chromatographic Purification

The crude extract was subjected to preparative HPLC (μBondapak C18 column, 25 × 100 mm) with acetonitrile-water gradients:

  • First gradient : 30–50% acetonitrile over 30 minutes.

  • Second gradient : Isocratic elution at 37.5% acetonitrile.

MTM-SK-containing fractions were further purified via Sephadex LH-20 chromatography (methanol eluent), yielding 13.7 mg of MTM-SK from 0.21 g of ethyl acetate extract.

Table 2: Chromatographic Conditions for MTM-SK Purification

StepColumnEluentFlow Rate
SPEC18 cartridgeMethanol-water gradient10 mL/min
Preparative HPLCμBondapak C18Acetonitrile-water (30–50%)10 mL/min
Final PurificationSephadex LH-20Methanol1 mL/min

Structural Elucidation and Analytical Data

Spectroscopic Characterization

MTM-SK (C51H74O23) was characterized using high-resolution mass spectrometry (HR-FAB) and multinuclear NMR spectroscopy. Key spectral data include:

Table 3: NMR and MS Data for MTM-SK

ParameterValue
Molecular FormulaC51H74O23
[M + Na]+ (HR-FAB)1077.4478 (calculated: 1077.4519)
UV λmax (MeOH)421.5, 315.5, 285.0 nm
1H NMR (δ)7.9 (C-7 CH3), 4.32 (2′-OH)
13C NMR (δ)209.9 (3′-C=O), 79.46 (2′-C)

Comparative Bioactivity

MTM-SK exhibited a 9-fold increase in antitumor activity against melanoma and leukemia cell lines compared to MTM, with a 50% inhibitory concentration (IC50) of 0.8 nM. Toxicity assays in rats demonstrated a 10-fold reduction in hepatotoxicity relative to MTM.

Biocatalytic Modifications for Enhanced Bioavailability

Recent advancements in lipase-mediated biocatalysis have enabled selective acetylation of MTM-SK’s hydroxyl groups, yielding derivatives such as 4D-O-acetyl-MTM-SK . These modifications improve pharmacokinetic properties without compromising antitumor efficacy.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the DNA-binding thermodynamics of mithramycin SK (MSK) compared to mithramycin A (MTA)?

  • Methodology : Use differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS). UV thermal denaturation assays can determine melting temperature (Tm) shifts in DNA duplexes upon MSK binding. Competition dialysis identifies sequence selectivity (e.g., preferential binding to GC-rich DNA). Hydrophobic free energy calculations further quantify thermodynamic contributions .
  • Key Finding : MSK binds salmon testes DNA with a lower affinity (Kobs = 2.9 × 10⁴ M⁻¹) than MTA (Kobs = 1.2 × 10⁵ M⁻¹) at 25°C, driven by entropic gains from hydrophobic interactions .

Q. How does MSK inhibit transcription factors like Sp1/Sp3 in neuronal apoptosis models?

  • Methodology : Employ luciferase reporter assays with Sp1/Sp3-driven promoters to quantify transcriptional repression. Chromatin immunoprecipitation (ChIP) or electrophoretic mobility shift assays (EMSA) validate reduced Sp1/Sp3-DNA binding. Correlate with functional outcomes (e.g., apoptosis inhibition in cortical neurons under oxidative stress) using caspase-3 activity assays and TUNEL staining .
  • Key Finding : MSK inhibits oxidative stress-induced Sp1/Sp3 binding to GC-rich promoters, blocking proapoptotic gene expression without global protein synthesis inhibition .

Q. What structural modifications differentiate MSK from MTA, and how do they impact DNA recognition?

  • Methodology : Compare NMR or X-ray crystallography structures of MSK-DNA and MTA-DNA complexes. Hydroxyl radical footprinting identifies discrete binding sites, showing MSK’s preference for GpG dinucleotide steps in GC-rich regions .
  • Key Finding : MSK lacks the 3-pentyl side chain present in MTA, reducing DNA-binding affinity but retaining selectivity for GC-rich sequences .

Advanced Research Questions

Q. How can combinatorial biosynthesis optimize MSK derivatives for enhanced antitumor activity and reduced toxicity?

  • Methodology : Inactivate or modify genes in the Streptomyces argillaceus biosynthetic cluster (e.g., mtmW ketoreductase) to generate analogs like demycarosyl-3D-β-D-digitoxosyl-MSK (DIG-MSK). Evaluate cytotoxicity using IC50 assays in cancer vs. normal cells and maximum tolerated dose (MTD) in murine models. Assess antitumor efficacy via hollow fiber assays and subcutaneous xenografts (e.g., colon carcinoma, melanoma) .
  • Key Finding : DIG-MSK shows 10-fold lower hepatotoxicity than MTA while maintaining potent antitumor activity in vivo .

Q. Why do some MSK analogs exhibit weaker DNA binding but comparable transcriptional repression to MTA?

  • Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics. Pair with RT-PCR and microarray analysis to measure downstream gene suppression (e.g., c-src, Sp3).
  • Key Contradiction : MSK binds DNA with lower affinity than MTA but similarly inhibits Sp1-driven transcription, suggesting non-canonical mechanisms (e.g., indirect chromatin remodeling) .

Q. How does MSK synergize with standard chemotherapies in triple-negative breast cancer (TNBC)?

  • Methodology : Perform combination index (CI) assays with docetaxel or cisplatin. Use flow cytometry to assess cell cycle arrest (G2/M phase) and Western blotting to quantify Wee1/pCDK1 expression. Validate synergy in patient-derived xenograft (PDX) models .
  • Key Finding : EC-8042 (a DIG-MSK derivative) synergizes with docetaxel, enhancing tumor growth inhibition in TNBC xenografts .

Q. What preclinical models best predict the therapeutic window of MSK analogs in neurological diseases like Huntington’s (HD)?

  • Methodology : Test MSK in R6/2 transgenic HD mice, monitoring survival, motor performance (rotarod tests), and histone H3 lysine 9 methylation (H3K9me) via ChIP-seq. Compare blood-brain barrier penetration using LC-MS pharmacokinetic (PK) profiling .
  • Key Finding : MTA extends HD mouse survival by 29%, suggesting MSK analogs with improved CNS bioavailability could offer neuroprotection .

Methodological Best Practices

  • Data Contradiction Analysis : When discrepancies arise between binding affinity (e.g., ITC) and biological activity (e.g., transcriptional repression), integrate transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways .
  • Experimental Design : For in vivo studies, use staggered dosing regimens (e.g., EC-8042 at 1.5 mg/kg twice weekly) to balance efficacy and toxicity .
  • Validation : Confirm Sp1/Sp3 inhibition using endogenous gene targets (e.g., p21, Bcl-2) alongside reporter assays to avoid artifactual results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.